molecular formula C12H10N4O3 B2871339 N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034360-03-5

N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2871339
CAS No.: 2034360-03-5
M. Wt: 258.237
InChI Key: HNGGSXJFWRTLSL-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide: is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a hydroxyl group at the 6-position and a carboxamide group at the 4-position. Additionally, it has a phenyl ring substituted with a carbamoyl group at the 2-position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 6-hydroxypyrimidine-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxamide group can be reduced to form an amine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Formation of 6-oxo-pyrimidine-4-carboxamide derivatives.

    Reduction: Formation of N-(2-carbamoylphenyl)-6-aminopyrimidine-4-carboxamide.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to inhibit certain enzymes makes it a promising lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various chemical processes and formulations.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathway. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

  • N-(2-carbamoylphenyl)-4-hydroxypyrimidine-6-carboxamide
  • N-(2-carbamoylphenyl)-5-hydroxypyrimidine-4-carboxamide
  • N-(2-carbamoylphenyl)-6-hydroxyquinazoline-4-carboxamide

Comparison: N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to the specific positioning of the hydroxyl and carboxamide groups on the pyrimidine ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the hydroxyl group at the 6-position may enhance its ability to form hydrogen bonds, influencing its binding affinity to enzymes and receptors.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c13-11(18)7-3-1-2-4-8(7)16-12(19)9-5-10(17)15-6-14-9/h1-6H,(H2,13,18)(H,16,19)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGGSXJFWRTLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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